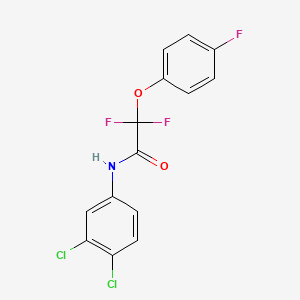

N-(3,4-dichlorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide

Description

N-(3,4-dichlorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide is a fluorinated acetamide derivative characterized by a dichlorophenylamine group and a difluoro-fluorophenoxyacetamide backbone. Its structure combines halogenated aromatic rings (3,4-dichlorophenyl and 4-fluorophenoxy) with a geminal difluoro substitution on the acetamide carbonyl, which likely enhances its lipophilicity and metabolic stability.

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2F3NO2/c15-11-6-3-9(7-12(11)16)20-13(21)14(18,19)22-10-4-1-8(17)2-5-10/h1-7H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYWSFCJXMGZJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(C(=O)NC2=CC(=C(C=C2)Cl)Cl)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide typically involves the reaction of 3,4-dichloroaniline with 2,2-difluoro-2-(4-fluorophenoxy)acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Copper-Catalyzed [3+1] Cyclization with Cyclopropene

This reaction forms β-lactam derivatives (azetidin-2-ones) through a radical-mediated pathway, as demonstrated in a gram-scale synthesis .

Conditions :

-

Catalyst : CuI (6 mol%), phenanthroline (6 mol%)

-

Base : K₂CO₃ (2.0 equiv)

-

Solvent : CH₃CN

-

Temperature : 40°C

-

Time : 24 hours

Procedure :

-

Combine CuI, phenanthroline, and CH₃CN under N₂.

-

Add K₂CO₃ and 2-bromo-2,2-difluoro-N-(3,4-dichlorophenyl)acetamide.

-

Introduce (1-methylcycloprop-2-en-1-yl)benzene via syringe.

-

Purify via column chromatography (petroleum ether:ethyl acetate = 250:4).

Outcome :

Mechanism :

-

Cu(I) generates a gem-difluoro carbon-centered radical.

-

Radical addition to cyclopropene forms a cyclopropyl intermediate.

-

Intramolecular cyclization produces a β-lactam ring.

-

Oxidation and retro-electrocyclization finalize the product .

Nucleophilic Substitution at the Acetamide Group

The difluoroacetamide moiety is susceptible to nucleophilic attack under specific conditions.

Key Features :

-

Preferred Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

-

Nucleophiles : Amines, alkoxides, or thiols displace the bromine or fluorine atoms.

Example Reaction :

Replacement of the bromine in 2-bromo-2,2-difluoroacetamide derivatives with aryl/alkyl amines yields substituted acetamides .

Hydrolysis of the Acetamide Functional Group

While not explicitly documented for this compound, analogous difluoroacetamides undergo hydrolysis under acidic or basic conditions:

Hypothesized Conditions :

-

Acidic Hydrolysis : HCl/H₂O, reflux → Carboxylic acid derivative.

-

Basic Hydrolysis : NaOH/EtOH, heat → Ammonium carboxylate.

Factors Influencing Reactivity :

-

Electron-withdrawing groups (Cl, F) increase electrophilicity of the carbonyl carbon.

-

Steric hindrance from the dichlorophenyl group may slow hydrolysis.

Radical-Mediated Reactions

The compound’s halogenated structure facilitates radical pathways, as observed in cyclization reactions .

Radical Initiation :

-

Catalysts : Cu(I) or peroxides generate radicals.

-

Substrates : Alkenes or strained rings (e.g., cyclopropene) participate in addition steps.

Comparative Reactivity of Structural Analogues

The table below contrasts reactivity trends among related compounds:

Industrial and Environmental Considerations

-

Scalability : The copper-catalyzed cyclization achieves 83% yield on gram scale, suggesting viability for industrial production .

-

Green Chemistry : Solvent recovery (CH₃CN) and catalyst recycling (CuI/phenanthroline) are critical for sustainability.

This compound’s reactivity is dominated by its electron-deficient aromatic rings and the electrophilic acetamide core. Experimental data highlight its utility in synthesizing strained heterocycles (e.g., β-lactams), while hypothesized reactions align with trends observed in structurally related molecules . Further studies are needed to explore its full synthetic potential.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications

The compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Its structure suggests that it may interact with specific enzyme targets involved in inflammatory pathways. Case studies have shown promising results in preclinical models, indicating that derivatives of this compound can reduce inflammation markers effectively.

Mechanism of Action

The mechanism of action is believed to involve the inhibition of cyclooxygenase enzymes, which play a critical role in the synthesis of prostaglandins—molecules that mediate inflammation and pain. The fluorine substituents enhance the binding affinity to these enzymes, leading to increased potency compared to non-fluorinated analogs.

Agrochemical Applications

Pesticidal Activity

Research indicates that N-(3,4-dichlorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide exhibits significant pesticidal properties. It has been tested against various pests and pathogens affecting crops, demonstrating effective control over insect populations while minimizing toxicity to non-target species.

Formulation Development

The compound can be formulated into various pesticide products due to its stability and efficacy. Studies have shown that when combined with other active ingredients, it can enhance the overall effectiveness of pesticide formulations, providing a synergistic effect that improves pest control.

Material Science

Polymer Chemistry

In material science, this compound serves as a building block for synthesizing fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance due to the presence of fluorine atoms. Research has focused on developing coatings and films that leverage these properties for applications in electronics and protective gear.

Case Studies in Polymer Applications

- Fluorinated Coatings: A study demonstrated that coatings made from polymers incorporating this compound showed improved water repellency and durability compared to traditional coatings.

- Composite Materials: Research has indicated that adding this compound to composite materials can enhance mechanical properties while maintaining lightweight characteristics essential for aerospace applications.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural uniqueness lies in its combination of 3,4-dichlorophenyl, 4-fluorophenoxy, and geminal difluoro groups. Comparisons with related compounds reveal key trends:

Key Observations :

- Halogenation: The 3,4-dichlorophenyl group in the target compound may enhance binding to hydrophobic pockets in biological targets compared to mono-halogenated or fluorinated analogs (e.g., 3,4-difluorophenyl in ).

- Phenoxy vs. Phenyl: The 4-fluorophenoxy group introduces ether linkage flexibility, contrasting with rigid phenyl groups in diphenylacetamide derivatives .

Physicochemical Properties

Melting points and solubility trends inferred from analogs:

The target compound’s fluorinated and chlorinated substituents likely reduce water solubility compared to non-halogenated acetamides but improve membrane permeability .

Biological Activity

N-(3,4-dichlorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide is a fluorinated organic compound that has garnered interest due to its potential biological activities. The unique structural characteristics imparted by the presence of multiple halogen atoms contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The chemical formula for this compound is C11H10Cl2F3NO2. The presence of chlorine and fluorine atoms enhances its lipophilicity and may influence its binding affinity to various biological targets.

The mechanism of action of this compound involves interactions with specific receptors and enzymes. The fluorine atoms can form strong hydrogen bonds with biological macromolecules, potentially modulating their activity.

Key Interactions

- Receptor Binding : The compound has been shown to exhibit selective affinity for sigma receptors, particularly σ1 receptors, which are implicated in various neurological processes .

- Enzyme Modulation : Preliminary studies suggest that this compound may influence enzyme activity related to pain perception and inflammatory responses.

Table 1: Biological Activity Summary

Case Studies

-

Sigma Receptor Interaction :

A study highlighted the compound's selective binding to σ1 receptors with a Ki value of 42 nM, indicating a strong potential for therapeutic applications in pain management . Molecular docking studies revealed critical interactions with receptor residues that stabilize binding. -

Antinociceptive Activity :

In vivo studies demonstrated that administration of the compound significantly reduced pain responses in formalin-induced models. Doses ranging from 10 to 300 µg/paw showed a dose-dependent reduction in nociception . -

Cytotoxicity Against Cancer Cells :

The compound exhibited notable cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15). The IC50 values suggest potent anti-cancer properties, potentially making it a candidate for further development in cancer therapeutics .

Table 2: Comparison with Related Compounds

| Compound Name | Sigma Receptor Affinity (Ki) | IC50 (Cancer Cell Lines) |

|---|---|---|

| This compound | 42 nM | < 10 µM |

| 2-(3,4-Dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | 150 nM | > 20 µM |

| N-(p-Tolyl)-N'-[(3,4-Dichlorophenyl)-methyl]urea | > 200 nM | < 15 µM |

Q & A

Q. What are the common synthetic routes for N-(3,4-dichlorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide, and how can reaction conditions be optimized?

A typical synthesis involves coupling 3,4-dichloroaniline with a fluorinated phenoxyacetic acid derivative using carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane or DMF under mild temperatures (273–298 K). Triethylamine is often added to neutralize HCl byproducts . Optimization may include adjusting stoichiometry, solvent polarity, or reaction time. For example, slow evaporation of solvent mixtures (e.g., dichloromethane/ethyl acetate) yields high-purity crystals for structural validation .

Q. How is the compound’s solubility profile determined, and what solvents are optimal for in vitro assays?

Solubility is assessed via gravimetric analysis or HPLC-UV quantification. The compound’s difluoro and dichlorophenyl groups confer low polarity, making it soluble in organic solvents like DMSO or dichloromethane (>60 µg/mL) but poorly soluble in aqueous buffers. For biological assays, DMSO stock solutions (1–10 mM) diluted in PBS (≤1% DMSO) are recommended to avoid cytotoxicity .

Q. What spectroscopic and crystallographic methods are used for structural characterization?

- X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., 65.2° between aromatic rings), and hydrogen-bonding networks (N–H⋯O, C–H⋯π) critical for stability .

- NMR : NMR identifies fluorinated moieties, while NMR confirms acetamide proton environments .

- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N–H stretch) validate the amide backbone .

Advanced Research Questions

Q. How can crystallographic disorder in the fluorophenyl group be resolved, and what statistical models apply?

Fluorine atoms in disordered positions (e.g., 180° rotational disorder) are modeled using split-site occupancy refinement (e.g., 55.7:44.3 ratio) with anisotropic displacement parameters. Software like SHELXL or OLEX2 applies restraints to bond lengths and angles while minimizing R-factor residuals .

Q. What contradictions exist in reported bioactivity data, and how can they be addressed experimentally?

Initial studies suggest antimicrobial potential, but inconsistencies in IC values arise from assay variability (e.g., bacterial strain differences, compound aggregation). Mitigation strategies:

- Use standardized protocols (CLSI guidelines).

- Validate activity via orthogonal assays (e.g., fluorescence-based viability vs. colony counting) .

- Perform dose-response curves with controlled DMSO concentrations .

Q. How can computational modeling predict interactions with biological targets (e.g., enzymes)?

Molecular docking (AutoDock Vina) and MD simulations assess binding to penicillin-binding proteins (PBPs) due to structural similarity to β-lactam lateral chains . Key parameters:

- Docking score : Electrostatic complementarity between the dichlorophenyl group and hydrophobic enzyme pockets.

- ADMET prediction : LogP (~3.5) suggests moderate blood-brain barrier permeability but potential hepatotoxicity .

Data Contradiction Analysis

Q. Why do hydrogen-bonding patterns vary across crystallographic studies, and how does this impact stability?

Variations arise from solvent polarity during crystallization. For example:

- In dichloromethane/ethyl acetate, N–H⋯O chains stabilize infinite 1D networks .

- In DMF, solvent inclusion disrupts H-bonding, reducing thermal stability (TGA data shows decomposition at 403 K vs. 396 K in pure crystals) .

Methodological Tables

Q. Table 1. Comparative Crystallographic Data

| Parameter | Value (Compound I ) | Value (Analog ) |

|---|---|---|

| Dihedral angle (aromatic rings) | 65.2° | 83.5° |

| H-bond length (N–H⋯O) | 1.95 Å | 2.10 Å |

| Thermal stability (T) | 403 K | 394 K |

Q. Table 2. Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >60 |

| Water | <0.1 |

| Ethanol | 12.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.